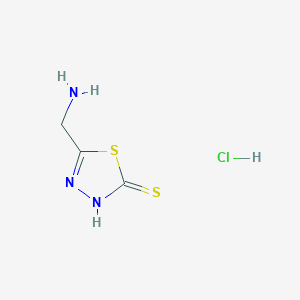
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride is a thiadiazole derivative with antibacterial activity. It is used in the preparation of herbicides as well as carbonic anhydrase inhibitors .
Synthesis Analysis
The synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives can be carried out effectively with the use of ultrasound . The reactions can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The study of chemical reactions involving this compound has shown that the reactions can be carried out effectively with the use of ultrasound . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .科学的研究の応用
Adsorption and Corrosion Inhibition
- Corrosion Inhibition: 5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride demonstrates effective inhibition of mild steel corrosion in hydrochloric acid media, attributed to its adsorption on the steel surface, which follows Langmuir's adsorption isotherm model. This property makes it a valuable agent in the protection of metals against corrosion, especially in acidic environments (Ouici et al., 2017).
Detection of Heavy Metals
- Heavy Metal Detection: The compound has been utilized in the synthesis of fluorescent probes for the detection of heavy metal ions like Hg2+ in water samples. Its incorporation into Fe3O4@SiO2 magnetic nanocomposites enhances sensitivity towards mercury ions, indicating its potential in environmental monitoring and pollution control (Mir et al., 2018).
Surface Modification
- Surface Modification: Research has explored its immobilization onto silica gel surfaces, creating modified materials that can complex with both soft and hard acids. Such materials have applications in catalysis, separation processes, and as adsorbents in various industrial and environmental applications (Prado et al., 2004).
Synthesis of Derivatives
- Synthetic Applications: The compound serves as a precursor in the synthesis of a diverse range of derivatives, including those with potential anticonvulsant and antiproliferative properties. Its reactivity and functional group compatibility make it a valuable building block in medicinal chemistry and the development of new therapeutic agents (Sych et al., 2016).
Environmental Applications
- Preconcentration of Metal Ions: It has been used to modify silica gel for the adsorption and preconcentration of various metal ions like Cd(II), Co(II), Cu(II), and others in ethanol medium. This application is crucial for the purification and analysis of samples in environmental and analytical chemistry (Gomes et al., 1998).
作用機序
Target of Action
5-Aminomethyl-1,3,4-thiadiazole-2-thiol hydrochloride, also known as 5-Amino-1,3,4-thiadiazole-2-thiol, is primarily used in the pharmaceutical industry for the synthesis of drugs such as Acetazolamide . It also serves as an intermediate in the production of pesticides .
Mode of Action
It’s known that the compound is used in the synthesis of acetazolamide , a diuretic drug that works by inhibiting the enzyme carbonic anhydrase, reducing the reabsorption of bicarbonate ions in the kidney, and thus increasing urine output.
Action Environment
It’s known that the compound should be stored in a dark, dry place , suggesting that light and moisture may affect its stability.
Safety and Hazards
特性
IUPAC Name |
5-(aminomethyl)-3H-1,3,4-thiadiazole-2-thione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQISDXIODDYQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=S)S1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


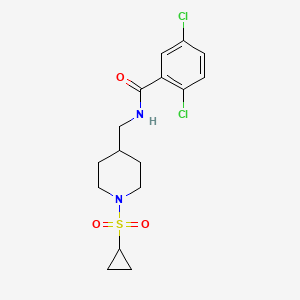

![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)
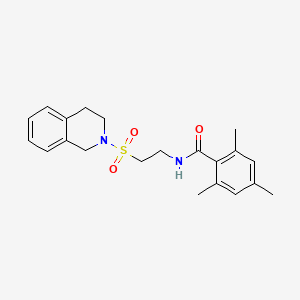
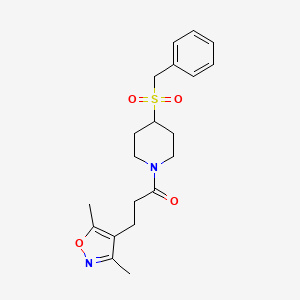
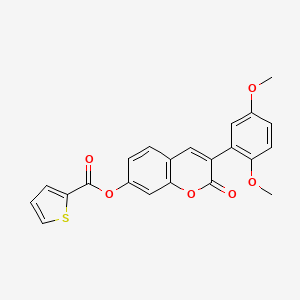

![1-[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2844218.png)
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2844219.png)
![N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2844221.png)

![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)
